molecular formula C12H9ClN2O2 B11866558 6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid CAS No. 65049-29-8

6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid

Cat. No.: B11866558
CAS No.: 65049-29-8
M. Wt: 248.66 g/mol
InChI Key: FEVHVICAUJGIGZ-UHFFFAOYSA-N
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Description

6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine derivatives, including 6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid, often involves metal-catalyzed cross-coupling reactions. Common methods include:

Industrial Production Methods

Industrial production of bipyridine derivatives typically involves large-scale coupling reactions using robust and efficient catalytic systems. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid involves its interaction with specific molecular targets. For example, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique catalytic properties. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

65049-29-8

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

2-chloro-6-(6-methylpyridin-3-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H9ClN2O2/c1-7-2-3-8(6-14-7)10-5-4-9(12(16)17)11(13)15-10/h2-6H,1H3,(H,16,17)

InChI Key

FEVHVICAUJGIGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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